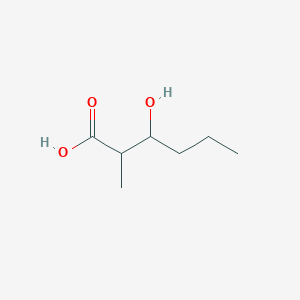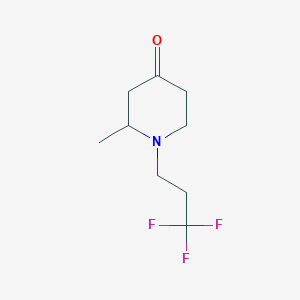
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a chemical compound with the molecular formula C9H14F3NO It is a piperidinone derivative, characterized by the presence of a trifluoropropyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one typically involves the reaction of 2-methylpiperidin-4-one with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidinone moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,3,3-Trifluoropropyl)piperidin-4-one: Similar structure but lacks the methyl group at the 2-position.
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate: Contains an ester group instead of a ketone.
N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide: Features an amide group instead of a ketone
Uniqueness
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is unique due to the presence of both a trifluoropropyl group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .
Eigenschaften
Molekularformel |
C9H14F3NO |
|---|---|
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
2-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one |
InChI |
InChI=1S/C9H14F3NO/c1-7-6-8(14)2-4-13(7)5-3-9(10,11)12/h7H,2-6H2,1H3 |
InChI-Schlüssel |
FVJGXURNJZEAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CCN1CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


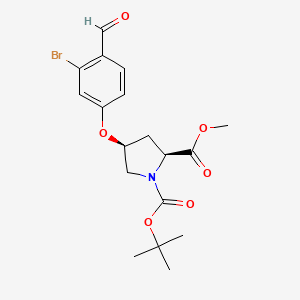

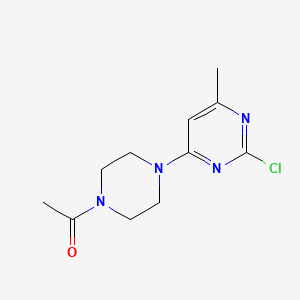
![2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)

![5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)
![5-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13327732.png)
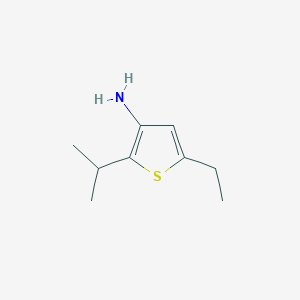
![tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B13327745.png)
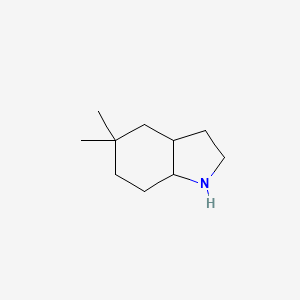
![Ethyl (S)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13327764.png)

![tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327781.png)
